9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product . Traditional approaches include the use of harsh conditions or preassembled substrates . For instance, the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions are commonly employed .
Industrial Production Methods
The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has been explored for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
9-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one can undergo various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Can occur under various conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
9-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antineuroinflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but docking studies have suggested interactions with hydrophobic residues in target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler structure with similar biological activities.
Quinazolinone Derivatives: Share the quinazolinone core structure and exhibit diverse biological activities.
Thiazino Compounds: Contain the thiazino ring and are known for their chemical reactivity and biological properties.
Uniqueness
What sets 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one apart is its unique combination of the tetrahydroisoquinoline, thiazino, and quinazolinone structures. This combination provides a distinct set of chemical and biological properties that are not found in simpler or more common compounds .
Properties
IUPAC Name |
9-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19(23-10-8-14-4-1-2-5-16(14)13-23)15-6-7-17-18(12-15)22-21-24(20(17)26)9-3-11-27-21/h1-2,4-7,12H,3,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKFIMMUVOTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.